molecular formula C14H17BO4 B1400579 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one CAS No. 862081-37-6

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Cat. No. B1400579
M. Wt: 260.1 g/mol
InChI Key: OPVQSJKJDSJOJD-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one” is a chemical compound with the molecular formula C14H17BO4 . It has a molecular weight of 260.09 . The compound is typically in the form of a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BO4/c1-9-11-8-18-13(17)10(11)6-7-12(9)16-19-14(2,3)15(4,5)20-16/h6-7H,8H2,1-5H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a yellow solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Characterization : The compound 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one and its derivatives are often synthesized and characterized using spectroscopic techniques like FT-IR, NMR, and MS. These studies primarily focus on confirming the structural integrity of the synthesized compounds (Liao et al., 2022).

  • Crystal Structure Analysis : X-ray diffraction is a common method used for determining the crystal structure of these compounds. Density Functional Theory (DFT) calculations are often performed alongside to validate the molecular structure and compare it with the results of X-ray diffraction (Qing-mei Wu et al., 2021).

Advanced Material Development

  • Semiconducting Polymers : Derivatives of this compound have been used in the synthesis of high-performance semiconducting polymers. These polymers have applications in electronics and optoelectronics (Kawashima et al., 2013).

  • Electron Donors in Organic Electronics : The compound is utilized in the development of organic electron donors. These are key intermediates in different synthetic approaches, potentially useful in organic electronics and photovoltaics (Elham N. Bifari & R. El-Shishtawy, 2021).

Molecular Studies

  • Molecular Structure and Dynamics : DFT and TD-DFT calculations are performed to analyze spectroscopic data, geometrical parameters, and molecular structures. These studies are crucial for understanding the chemical and physical properties of the compound and its derivatives (P.-Y. Huang et al., 2021).

  • Molecular Docking and Interaction Studies : The compound is also involved in molecular docking studies to understand its interaction with biological molecules, which is essential for drug design and understanding molecular mechanisms in biology (Zeynep Tanrıkulu Yılmaz et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-17-12(11)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVQSJKJDSJOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

CAS RN

862081-37-6
Record name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one

Citations

For This Compound
1
Citations
JA Spicer, KM Huttunen, CK Miller, WA Denny… - Bioorganic & medicinal …, 2012 - Elsevier
An aryl-substituted isobenzofuran-1(3H)-one lead compound was identified from a high throughput screen designed to find inhibitors of the lymphocyte pore-forming protein perforin. A …
Number of citations: 24 www.sciencedirect.com

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